molecular formula C14H9N3O3Se B14307347 5-[(4-Nitrophenyl)selanyl]-3-phenyl-1,2,4-oxadiazole CAS No. 111480-75-2

5-[(4-Nitrophenyl)selanyl]-3-phenyl-1,2,4-oxadiazole

Cat. No.: B14307347
CAS No.: 111480-75-2
M. Wt: 346.21 g/mol
InChI Key: FWEKRPKTRUNYGY-UHFFFAOYSA-N
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Description

5-[(4-Nitrophenyl)selanyl]-3-phenyl-1,2,4-oxadiazole is an organic compound that contains a selenium atom bonded to a 4-nitrophenyl group and a 1,2,4-oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Nitrophenyl)selanyl]-3-phenyl-1,2,4-oxadiazole typically involves the reaction of 4-nitrophenylselenol with 3-phenyl-1,2,4-oxadiazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Nitrophenyl)selanyl]-3-phenyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride or catalytic hydrogenation can be employed for reduction reactions.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles such as amines or thiols can be used for nucleophilic substitution.

Major Products Formed

    Oxidation: Selenoxide or selenone derivatives.

    Reduction: 5-[(4-Aminophenyl)selanyl]-3-phenyl-1,2,4-oxadiazole.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-[(4-Nitrophenyl)selanyl]-3-phenyl-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an antioxidant due to the presence of selenium, which is known for its antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.

    Industry: Potential use in the development of new materials with unique properties, such as conductive polymers or catalysts.

Mechanism of Action

The mechanism of action of 5-[(4-Nitrophenyl)selanyl]-3-phenyl-1,2,4-oxadiazole involves its interaction with molecular targets and pathways in biological systems. The selenium atom can participate in redox reactions, potentially modulating oxidative stress and influencing cellular signaling pathways. The nitrophenyl group may also interact with specific enzymes or receptors, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenylselenol: Contains a selenium atom bonded to a 4-nitrophenyl group but lacks the oxadiazole ring.

    3-Phenyl-1,2,4-oxadiazole: Contains the oxadiazole ring but lacks the selenium and nitrophenyl groups.

    5-Phenyl-1,2,4-oxadiazole: Similar structure but lacks the selenium and nitrophenyl groups.

Uniqueness

5-[(4-Nitrophenyl)selanyl]-3-phenyl-1,2,4-oxadiazole is unique due to the presence of both the selenium atom and the 1,2,4-oxadiazole ring, which impart distinct chemical and biological properties

Properties

CAS No.

111480-75-2

Molecular Formula

C14H9N3O3Se

Molecular Weight

346.21 g/mol

IUPAC Name

5-(4-nitrophenyl)selanyl-3-phenyl-1,2,4-oxadiazole

InChI

InChI=1S/C14H9N3O3Se/c18-17(19)11-6-8-12(9-7-11)21-14-15-13(16-20-14)10-4-2-1-3-5-10/h1-9H

InChI Key

FWEKRPKTRUNYGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)[Se]C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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